3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a chromen-2-one moiety, making it a subject of study for its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the core protein . This interaction disrupts the normal function of the protein, thereby inhibiting the replication of the virus
Pharmacokinetics
It was noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication . This is achieved by disrupting the function of the HBV core protein . The molecular and cellular effects of this action are likely to include a reduction in the production of new virus particles.
Action Environment
The environment in which the compound acts is the intracellular space of infected cells, where HBV replication occurs . Environmental factors that could influence the compound’s action, efficacy, and stability might include pH, temperature, and the presence of other intracellular molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in enzymatic interactions and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and chromen-2-one analogs. Examples are:
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- Chromen-2-one derivatives with various substitutions .
Uniqueness
What sets 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one apart is its combined structure, which may confer unique properties not seen in its individual components. This dual functionality could enhance its potential in various applications, making it a valuable compound for further research .
Properties
IUPAC Name |
3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15(18-7-8-19-12(10-18)5-6-17-19)13-9-11-3-1-2-4-14(11)22-16(13)21/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONADLKOZQCNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.